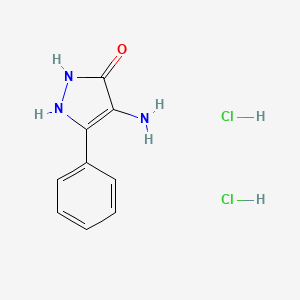

4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a heterocyclic compound that belongs to the pyrazolone class. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a dihydropyrazolone ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent chlorination to obtain the dihydrochloride salt. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the 4-Amino Group

The 5-NH₂ group exhibits higher nucleophilic reactivity than the 1-NH group due to electronic and steric factors . This site participates in:

-

Acylation : Reacts with acetyl chloride or acetic anhydride to form 4-acetamido derivatives. For example, treatment with acetic anhydride in ethanol yields 4-acetamido-5-phenyl-2,3-dihydro-1H-pyrazol-3-one.

-

Sulfonylation : Forms sulfonamide derivatives when treated with arylsulfonyl chlorides (e.g., benzenesulfonyl chloride) .

Key Reaction Table

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[3,4-b]pyridines : Condensation with β-diketones (e.g., acetylacetone) under acidic conditions forms tricyclic systems via intramolecular cyclization .

-

Spirocycloalkanediones : Microwave-assisted reactions with cyclic β-diketones (e.g., indandione) yield spiro-fused pyrazolo-pyridines .

Example Pathway :

4-Amino-pyrazole+β-diketoneHCl, ΔPyrazolo[3,4-b]pyridine derivative[3]

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes regioselective substitution:

-

Bromination : Electrophilic bromination at the para position of the phenyl group using Br₂/FeBr₃ .

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at meta/para positions .

Reactivity Notes :

-

Electron-donating groups on the phenyl ring enhance EAS rates.

-

Steric hindrance from the pyrazole ring directs substitution to the para position .

Condensation Reactions

The ketone group at position 3 participates in Knoevenagel condensations:

-

With aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones .

-

With malononitrile in ethanol yields cyano-substituted derivatives, useful in synthesizing bioactive analogs .

Mechanism :

Pyrazol-3-one+RCHOBaseRCH=C(CN)-pyrazole[1][7]

Salt-Formation and pH-Dependent Behavior

As a dihydrochloride salt, the compound undergoes reversible protonation:

-

Deprotonation : Neutralization with NaOH releases the free base, enhancing solubility in organic solvents.

-

Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the amino and carbonyl groups .

Stability Considerations :

-

The hydrochloride form improves stability during storage but may hydrolyze under strongly basic conditions.

Oxidation and Reduction

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that 4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

These findings suggest that the compound may inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is particularly relevant for conditions characterized by chronic inflammation. The exact mechanisms are still under investigation, but preliminary data indicate a promising avenue for therapeutic applications in inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains. Derivatives of pyrazole compounds have been noted for their efficacy against pathogens, suggesting that this compound could be developed into an effective antimicrobial agent .

Antioxidant Activity

Oxidative stress is a contributing factor in many diseases. Compounds containing the pyrazole structure have been evaluated for their antioxidant capabilities. Studies indicate that this compound can scavenge free radicals and enhance the activity of antioxidant enzymes, thereby providing protective effects against oxidative damage .

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Research : A study involving A549 and MCF-7 cell lines demonstrated significant cytotoxicity at low concentrations, indicating its potential as a lead compound for developing new anticancer therapies.

- Inflammation Models : In vitro assays have shown that this compound can reduce levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in treating inflammatory conditions .

- Antimicrobial Testing : The compound was tested against several bacterial strains, with results showing effective inhibition of growth, supporting its development as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of 4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one

- 4-amino-3-methyl-1-phenyl-2-pyrazolin-5-one

- 4-amino-1-phenyl-3-pyrazolidinone

Uniqueness

4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This structural uniqueness can influence its chemical reactivity, biological activity, and potential therapeutic applications, distinguishing it from other similar pyrazolone derivatives.

Activité Biologique

4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a heterocyclic compound belonging to the pyrazolone class. Its unique structure, featuring an amino group and a phenyl group attached to a dihydropyrazolone ring, has led to significant interest in its potential biological activities. This compound is primarily studied for its antimicrobial , anti-inflammatory , and anticancer properties.

The molecular formula of this compound is C9H11Cl2N3O, with a molecular weight of 248.11 g/mol. The compound is synthesized through the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and chlorination to yield the dihydrochloride salt form .

| Property | Value |

|---|---|

| Molecular Formula | C9H11Cl2N3O |

| Molecular Weight | 248.11 g/mol |

| CAS Number | 1808378-40-6 |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity through its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as NF-kB and MAPK signaling pathways .

Anticancer Potential

In cancer research, this compound has been evaluated for its potential to induce apoptosis in cancer cells. Studies suggest that it may interfere with cell cycle progression and promote cell death in various cancer cell lines, making it a candidate for further investigation as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits COX enzymes, leading to decreased production of prostaglandins involved in inflammation.

- Cytokine Modulation : The compound downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Cell Cycle Interference : It may disrupt the normal cell cycle in cancer cells, leading to apoptosis.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrazolone derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested.

Anti-inflammatory Research

A pharmacological study assessed the anti-inflammatory effects of this pyrazolone derivative in a murine model of inflammation. The results showed significant reduction in paw edema and inflammatory markers when treated with the compound .

Anticancer Evaluation

In vitro assays conducted on several cancer cell lines revealed that treatment with this compound resulted in dose-dependent cytotoxicity, suggesting its potential as a therapeutic agent against malignancies .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 4-amino-5-phenyl-2,3-dihydro-1H-pyrazol | High | Moderate | High |

| 4-amino-1,5-dimethyl-2-phenylpyrazolone | Moderate | Low | Moderate |

| 4-amino-3-methyl-1-phenylpyrazolin | Low | Moderate | Low |

Propriétés

IUPAC Name |

4-amino-5-phenyl-1,2-dihydropyrazol-3-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.2ClH/c10-7-8(11-12-9(7)13)6-4-2-1-3-5-6;;/h1-5H,10H2,(H2,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHFGCHEPKXZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.